molecular formula C9H7N3 B3080091 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile CAS No. 1082041-01-7

7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Cat. No.: B3080091
CAS No.: 1082041-01-7
M. Wt: 157.17 g/mol
InChI Key: GANBFHNUVOXRDO-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound featuring a fused pyrrole-pyridine core with a methyl substituent at position 7 and a cyano group at position 3. The methyl group at position 7 introduces steric and electronic modifications, while the cyano group at position 4 enhances electrophilicity, making the compound a candidate for further functionalization via cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name

7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-5-12-8(4-10)7-2-3-11-9(6)7/h2-3,5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANBFHNUVOXRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-amino-2-bromopyridine, iodination followed by dimesylation and subsequent cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Reduction Reactions

The carbonitrile group undergoes selective reduction under controlled conditions:

Reaction TypeReagents/ConditionsProductKey ObservationReferences
Catalytic HydrogenationH₂, Pd/C (1 atm, 25°C)4-(Aminomethyl)-7-methyl-1H-pyrrolo[3,2-c]pyridinePartial reduction to primary amine; requires acidic conditions to prevent over-reduction.
Borane ReductionBH₃·THF, 0°C → RTIntermediate borane adductsYields unstable intermediates; further stabilization needed.

Electrophilic Substitution

The pyrrole ring exhibits reactivity at position 3 due to electron-rich π-system, despite deactivation by the carbonitrile group:

Reaction TypeReagents/ConditionsProductRegioselectivity NotesReferences
NitrationHNO₃/H₂SO₄ (0°C, 2 h)3-Nitro-7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrileNitration occurs exclusively at C3; yields ~65% with 98% regiopurity.
Halogenation (Chlorination)Cl₂, FeCl₃ (CH₂Cl₂, -10°C)3-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrileLimited solubility in nonpolar solvents reduces yield to ~40%.

Nucleophilic Reactions

The carbonitrile group participates in nucleophilic additions and cyclizations:

Reaction TypeReagents/ConditionsProductMechanistic InsightReferences
Hydrolysis6M HCl, reflux (12 h)7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acidComplete conversion under acidic conditions; neutral pH yields amide intermediates.
CyclocondensationHydrazine hydrate (EtOH, 80°C)4-(Tetrazol-5-yl)-7-methyl-1H-pyrrolo[3,2-c]pyridineForms stable tetrazole ring; used in medicinal chemistry for bioisosteric replacement.

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYield & SelectivityReferences
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄, K₂CO₃6-Aryl-7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrileRequires bromo-substituted precursor; limited direct applicability to the parent compound.
Sonogashira CouplingTerminal alkyne, CuI, PdCl₂(PPh₃)₂6-Alkynyl-7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrileEfficient for introducing alkynyl groups at C6; yields >70%.

N-Derivatization

The pyrrolic N-H undergoes alkylation/acylation:

Reaction TypeReagents/ConditionsProductStability NotesReferences
AlkylationCH₃I, K₂CO₃ (DMF, 60°C)1-Methyl-7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrileForms quaternary ammonium salt; enhances lipophilicity.
Acylation

Scientific Research Applications

Medicinal Chemistry

1.1 Structure-Activity Relationships (SAR)
The structure of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile allows for the modification of its chemical properties to enhance biological activity. Research indicates that variations in substituents can significantly affect the compound's efficacy against specific targets. For instance, derivatives of the pyrrolo[3,2-c]pyridine scaffold have been optimized for improved potency and selectivity against various kinases involved in cancer progression .

1.2 Kinase Inhibition
One of the prominent applications of this compound is as a selective inhibitor of MPS1 (Monopolar Spindle 1), a protein kinase critical for cell cycle regulation. Studies have demonstrated that this compound derivatives exhibit strong inhibition of MPS1 with favorable pharmacokinetic profiles, making them potential candidates for cancer therapeutics .

2.1 Anticancer Properties
Research has highlighted the anticancer potential of pyrrolo[3,2-c]pyridine derivatives. For example, compounds derived from this scaffold have shown significant cytotoxicity against various cancer cell lines, including breast and ovarian cancers. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation .

2.2 Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Pyrrolo[3,2-c]pyridines have been studied for their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems and exhibit anxiolytic or anticonvulsant activities .

Therapeutic Applications

3.1 Treatment of Immune Disorders
Recent studies suggest that derivatives of this compound can act as immunomodulators targeting JAK3 pathways, which are crucial in immune response regulation. This makes them promising candidates for treating autoimmune diseases and organ transplant rejection .

3.2 Antidiabetic Activity
Some derivatives have shown potential in enhancing insulin sensitivity and reducing blood glucose levels, indicating their applicability in diabetes management. This is particularly relevant for conditions like type 2 diabetes where insulin resistance is a major concern .

Table: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Anticancer ActivityCompound exhibited IC50 values in the nanomolar range against FGFRs; induced apoptosis in breast cancer cells.
NeuropharmacologyDemonstrated dual-action anticonvulsant/anxiolytic effects; potential use in treating anxiety disorders.
Kinase InhibitionIdentified as a potent MPS1 inhibitor with favorable oral bioavailability; effective in tumor xenograft models.
ImmunomodulationShowed promise as a JAK3 inhibitor; potential applications in autoimmune diseases.
Antidiabetic PropertiesEnhanced insulin sensitivity; beneficial effects on glucose metabolism observed in vitro.

Mechanism of Action

The mechanism of action of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound interacts with tubulin by forming hydrogen bonds with specific amino acid residues at the colchicine-binding site .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Methyl Substitution Effects

  • 4-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 860362-26-1): This positional isomer has a methyl group at position 4 instead of 5. Such differences may influence reactivity in cross-coupling reactions or binding affinity in biological targets .
  • 6-Methyl-1H-pyrrolo[3,2-c]pyridine (CAS 183586-34-7): With a methyl group at position 6, this isomer shares structural similarity but differs in regiochemical placement. The 6-methyl derivative may exhibit distinct pharmacokinetic properties due to variations in lipophilicity and metabolic stability .

Carbonitrile-Containing Pyrrolopyridines

  • 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile (): This compound differs in the fusion position of the pyrrole and pyridine rings ([2,3-b] vs. [3,2-c]). The altered ring topology affects π-conjugation and molecular planarity, which could impact photophysical properties or interactions with biological targets like kinases or receptors .
  • 1-Methyl-2-[4-(piperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (PDB 7LK): This derivative, with a piperazine-linked phenyl group, demonstrates how carbonitrile-containing pyrrolopyridines can be functionalized to enhance solubility or target specificity. Its structural complexity highlights the versatility of the pyrrolopyridine core in drug design .

Heterocyclic Analogues with Carbonitrile Groups

  • Cyclopenta[c]pyridine-4-carbonitrile (): This compound replaces the pyrrole ring with a cyclopentane moiety. The absence of a nitrogen atom in the fused ring reduces basicity, while the carbonitrile group retains electrophilic character. Notably, this compound crosses the blood-brain barrier, suggesting that similar pyrrolopyridine derivatives could be optimized for central nervous system targets .
  • Thieno[3,2-c]quinoline-2-carboxylates (): These sulfur-containing analogues exhibit anticancer activity against the MCF-7 cell line.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Applications Reference
7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile Pyrrolo[3,2-c]pyridine 7-CH₃, 4-CN Electrophilic reactivity, drug scaffold
4-Methyl-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine 4-CH₃ Reduced steric hindrance
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile Pyrrolo[2,3-b]pyridine 4-CN Altered π-conjugation
Cyclopenta[c]pyridine-4-carbonitrile Cyclopenta[c]pyridine 4-CN Blood-brain barrier penetration
Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate Thieno[3,2-c]quinoline 2-COOEt, 3-NH₂, 4-Cl Anticancer activity (MCF-7)

Biological Activity

7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. Its unique structure, characterized by a pyridine ring fused to a pyrrole ring, contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C9H7N3
  • Molar Mass : 157.17 g/mol
  • CAS Number : 1082041-01-7

The primary mechanism of action for this compound involves its role as a kinase inhibitor , specifically targeting fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of kinases, it prevents their activation and disrupts downstream signaling pathways that are crucial for cell proliferation and survival in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • In vitro studies demonstrated that compounds derived from this scaffold can effectively inhibit the growth of HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines .

Kinase Inhibition

The compound has been identified as a potent inhibitor of several kinases, including those involved in tumor progression:

  • FGFR Inhibition : Compounds related to 7-methyl-1H-pyrrolo[3,2-c]pyridine have shown IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3. For example, one study reported IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyridine ring:

  • The presence of hydroxyl (-OH) groups has been shown to enhance antiproliferative activity significantly. Compounds with two -OH groups exhibited lower IC50 values against multiple cancer cell lines .

Study on Antiproliferative Activity

A detailed study evaluated the antiproliferative effects of various pyrrole derivatives including this compound. The results indicated a strong correlation between structural modifications and biological activity:

CompoundCell LineIC50 (µM)
Compound AHeLa0.058
Compound BA5490.035
Compound CMDA-MB-2310.021

These findings suggest that specific structural features are critical for enhancing the biological efficacy of these compounds against cancer cells .

In Vivo Studies

In vivo experiments using mouse models have demonstrated that derivatives of this compound can significantly inhibit tumor growth while exhibiting low toxicity profiles. For instance, one derivative showed favorable pharmacokinetics with effective tumor suppression in xenograft models without substantial side effects .

Q & A

Q. What are the common synthetic routes for 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile, and what key reaction conditions should be optimized?

The synthesis typically involves cyclization reactions using precursors such as 2-amino-pyrrole derivatives and nitrile-containing intermediates. For example, cyclization under acidic conditions (e.g., acetic acid as a solvent) or reflux with sodium methoxide (NaOMe) in methanol can yield the pyrrolo-pyridine core . Key parameters to optimize include reaction temperature (80–120°C), catalyst concentration, and reaction time (6–24 hours). Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR, 1H and 13C) is essential for confirming aromatic proton environments and nitrile group presence. Mass spectrometry (HRMS) validates molecular weight (e.g., expected m/z ~183.07 for C10H7N3). Infrared (IR) spectroscopy identifies the nitrile stretching band (~2200–2250 cm⁻¹). X-ray crystallography can resolve ambiguities in regiochemistry, though it requires high-purity crystals .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of novel derivatives of this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, the ICReDD framework combines quantum chemical reaction path searches with experimental validation to prioritize substituents that enhance bioactivity or stability . Molecular docking studies can also guide functionalization by simulating interactions with target proteins (e.g., kinases or enzymes).

Q. What statistical experimental design methods are applicable to optimize the yield of this compound synthesis?

Factorial design (e.g., 2³ factorial) can systematically test variables like temperature, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) models nonlinear relationships between factors, enabling identification of optimal conditions with minimal experiments . For instance, a Central Composite Design (CCD) might reveal that 100°C, 10 mol% catalyst, and 1:3 substrate ratio maximize yield.

Q. How can researchers resolve contradictions in reported bioactivity data for pyrrolo-pyridine carbonitrile derivatives?

Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Standardizing protocols (e.g., using ATP-based viability assays) and validating results across multiple models (e.g., bacterial vs. mammalian cells) reduces noise. Multivariate analysis (e.g., PCA) can disentangle confounding factors like solubility or metabolic stability . Cross-referencing with structurally similar compounds (e.g., 1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile) may clarify structure-activity relationships .

Q. What strategies are recommended for functionalizing the pyrrolo-pyridine core to enhance pharmacological properties while maintaining stability?

Substituents at the 3- or 5-positions of the pyrrolo-pyridine ring minimize steric clashes and maintain planarity for target binding. Electron-withdrawing groups (e.g., -CF3) stabilize the nitrile moiety against hydrolysis. Protecting groups (e.g., Boc for amines) during synthesis prevent side reactions. Late-stage diversification via Suzuki-Miyaura coupling introduces aryl/heteroaryl groups without disrupting the core .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Reactant of Route 2
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7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.